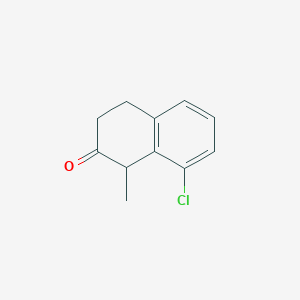

1-Methyl-8-chloro-2-tetralone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

127169-86-2 |

|---|---|

Molecular Formula |

C11H11ClO |

Molecular Weight |

194.66 g/mol |

IUPAC Name |

8-chloro-1-methyl-3,4-dihydro-1H-naphthalen-2-one |

InChI |

InChI=1S/C11H11ClO/c1-7-10(13)6-5-8-3-2-4-9(12)11(7)8/h2-4,7H,5-6H2,1H3 |

InChI Key |

WLKKAQKJEORDKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)CCC2=C1C(=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 8 Chloro 2 Tetralone

Retrosynthetic Analysis of the 1-Methyl-8-chloro-2-tetralone Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. prepchem.com For this compound, the analysis can begin by disconnecting the bonds that are most readily formed in the forward synthesis.

A primary disconnection can be made at the C1-C9 and C4a-C5 bonds of the tetralone core, which corresponds to an intramolecular Friedel-Crafts acylation, a common method for forming the six-membered ring fused to the aromatic ring. rsc.orgacs.orgmasterorganicchemistry.com This disconnection leads to a substituted phenylacetyl chloride precursor. Further disconnection of the methyl group at the C1 position suggests an α-alkylation of a precursor 2-tetralone (B1666913). This leads to the key intermediate, 8-chloro-2-tetralone (B1307914).

Another retrosynthetic approach could involve the formation of the C1-C2 bond via an intramolecular cyclization of a suitable precursor, potentially through a radical-based mechanism. wikipedia.orgrsc.org Additionally, the carbonyl group at the C2 position can be envisioned as the result of the oxidation of the corresponding tetralin or tetralol.

Forward Synthesis Approaches

Based on the retrosynthetic analysis, several forward synthesis strategies can be devised to construct this compound. These methods primarily focus on the formation of the tetralone core followed by the introduction of the methyl group.

Precursor Selection and Initial Cyclization Strategies

The initial and most critical step in the synthesis is the construction of the bicyclic tetralone system. The choice of precursors and the cyclization strategy are paramount for an efficient synthesis.

Intramolecular Friedel-Crafts acylation is a powerful and widely used method for the synthesis of tetralones. rsc.orgresearchgate.netsemanticscholar.org This approach typically involves the cyclization of a substituted phenylacetyl chloride or a related carboxylic acid derivative in the presence of a Lewis acid catalyst.

A plausible synthesis of the key intermediate, 8-chloro-2-tetralone, can be achieved through an intramolecular Friedel-Crafts reaction. The synthesis of 8-chloro-2-tetralone has been reported starting from o-chlorophenylacetyl chloride. prepchem.com In this procedure, a solution of o-chlorophenylacetyl chloride in dichloromethane (B109758) is added to a slurry of aluminum chloride (AlCl₃) in dichloromethane at low temperatures. prepchem.com Ethylene (B1197577) is then bubbled through the reaction mixture, leading to the formation of 8-chloro-2-tetralone. prepchem.com

Once 8-chloro-2-tetralone is obtained, the methyl group can be introduced at the C1 position. This is typically achieved through an α-alkylation reaction. The tetralone is first treated with a base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate then reacts with an electrophilic methyl source, such as methyl iodide, to yield this compound.

Table 1: Key Reactions in the Friedel-Crafts Approach

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Intramolecular Friedel-Crafts Acylation-Cyclization | o-chlorophenylacetyl chloride, AlCl₃, dichloromethane, ethylene | 8-chloro-2-tetralone |

| 2 | α-Methylation | 8-chloro-2-tetralone, LDA, methyl iodide, THF | This compound |

Radical cyclization reactions offer an alternative method for the formation of cyclic compounds through radical intermediates. wikipedia.org These reactions are often characterized by their high efficiency and selectivity in forming five- and six-membered rings. wikipedia.org

In the context of synthesizing the this compound framework, a radical cyclization approach could involve the generation of a radical on a suitably substituted precursor, which then undergoes an intramolecular addition to an unsaturated bond to form the tetralone ring system. rsc.org For instance, a precursor bearing an aryl halide and a tethered alkene or alkyne could be subjected to radical-generating conditions, such as using a tin hydride reagent (e.g., tributyltin hydride) and a radical initiator (e.g., AIBN). The initially formed aryl radical could then cyclize onto the unsaturated bond. Subsequent oxidation of the resulting cyclized product would be necessary to introduce the ketone functionality at the C2 position. While a general strategy, specific examples for the direct synthesis of this compound via this route are not prevalent in the literature.

Base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation, are valuable for the α-derivatization of ketones. wikipedia.orgtaylorandfrancis.com The Claisen-Schmidt condensation involves the reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org

While not a direct method for the synthesis of the tetralone ring itself, this methodology can be employed to introduce substituents at the α-position of a pre-formed tetralone. For example, 8-chloro-2-tetralone could be reacted with an aldehyde in the presence of a base to form an α,β-unsaturated ketone. nih.gov Although this does not directly lead to the 1-methyl derivative, it demonstrates a viable strategy for functionalizing the C1 position. The Claisen condensation, a related reaction between two esters in the presence of a strong base, is a fundamental carbon-carbon bond-forming reaction that can produce β-keto esters. wikipedia.org

Oxidation-based routes can be employed to convert a pre-existing tetralin or tetralol framework into the desired tetralone. The oxidation of tetralin can lead to the formation of both 1-tetralone (B52770) and 2-tetralone, depending on the catalyst and reaction conditions. ntnu.no For instance, the oxidation of tetrahydronaphthalenes to α-tetralone derivatives can be achieved with high regioselectivity using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidizing agent. nih.gov

In a hypothetical route to this compound, one could envision the synthesis of 1-methyl-8-chloro-1,2,3,4-tetrahydronaphthalene as a precursor. Subsequent oxidation of this tetralin derivative at the C2 position would yield the target compound. The challenge in this approach lies in the selective oxidation of the C2 methylene (B1212753) group in the presence of the C1 methyl group and the benzylic C4 position.

Introduction of Methyl and Chloro Substituents

The assembly of the this compound structure requires carefully planned steps to install the substituents at the correct positions on the tetralone core. The sequence of these introductions—whether the chlorine or the methyl group is added first—is a critical consideration in any synthetic plan, as it can significantly impact reaction efficiency and selectivity.

Regioselective Halogenation Strategies

Achieving the precise placement of a chlorine atom at the C-8 position of the tetralone ring is a significant synthetic challenge due to the multiple reactive sites on the aromatic ring. Direct halogenation of an unsubstituted 2-tetralone would likely lead to a mixture of products. Therefore, regioselective strategies are paramount.

One effective approach involves starting with a precursor that already contains the chloro substituent in the desired position. For instance, a synthetic route can commence from an ortho-chlorinated phenylacetic acid derivative. The cyclization of this precursor, often through an intramolecular Friedel-Crafts acylation, ensures the chlorine atom is correctly positioned at C-8. A plausible pathway involves the reaction of o-chlorophenylacetyl chloride with ethylene in the presence of a Lewis acid like aluminum chloride to form the 8-chloro-2-tetralone scaffold, which can then be methylated. prepchem.com

Modern synthetic methods also offer pathways for direct, late-stage C-H halogenation. While not specifically documented for 1-methyl-2-tetralone (B1329714), metal-free protocols have been developed for the regioselective C-H halogenation of 8-substituted quinolines, demonstrating the potential for directing halogenation to specific, otherwise inaccessible positions on an aromatic ring. rsc.org Such a strategy, if adapted, would involve a directing group to guide the chlorinating agent to the C-8 position.

Table 1: Comparison of Regioselective Chlorination Strategies

| Strategy | Key Reaction | Typical Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Precursor-Directed Synthesis | Intramolecular Friedel-Crafts Acylation | o-Chlorophenylacetyl chloride, AlCl₃, Ethylene | Unambiguous placement of chlorine at C-8. prepchem.com | Requires multi-step synthesis of the precursor. |

| Directed C-H Halogenation | Remote C-H Activation/Chlorination | Substrate with directing group, Trihaloisocyanuric acid | Potentially fewer steps; late-stage functionalization. rsc.org | Requires development of a suitable directing group for the tetralone system. |

Stereoselective Methylation Techniques

The introduction of a methyl group at the C-1 position of the 8-chloro-2-tetralone core creates a chiral center. Consequently, controlling the stereochemistry of this methylation is crucial for synthesizing enantiomerically pure forms of the final compound. This is typically achieved through the asymmetric α-alkylation of the ketone.

Stereoselective methylation often employs chiral auxiliaries or catalysts to influence the facial selectivity of the enolate's reaction with a methylating agent (e.g., methyl iodide). An alternative approach for the synthesis of a related compound, 8-methyl-1-tetralone, started from 5-methoxy-1-tetralone, highlighting a multi-step sequence involving bromination, cyanation, and hydrogenation to build the substituted ring system. researchgate.netnih.govlookchem.com While this route focuses on a different isomer, the principles of sequential substituent introduction are relevant.

Modern organocatalysis provides powerful tools for the direct asymmetric α-methylation of ketones. Chiral amines, such as proline derivatives, can catalyze the enantioselective alkylation of cyclic ketones with high efficiency and stereocontrol. nih.gov This method avoids the need for stoichiometric chiral auxiliaries and often proceeds under mild conditions.

Catalysis in this compound Synthesis

Catalysis is fundamental to the efficient and selective synthesis of complex molecules like this compound. Transition metals, organocatalysts, and enzymes each offer unique advantages for constructing the tetralone scaffold and introducing the required functional groups with high precision.

Transition Metal-Mediated Transformations

Transition metals are versatile catalysts for a wide array of reactions that can be applied to tetralone synthesis. mdpi.com For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are instrumental in forming key carbon-carbon bonds. A synthetic strategy could involve coupling an arylboronic acid with a suitable triflate precursor of the tetralone to install a substituent at the C-8 position. nih.gov

Rhodium-catalyzed hydroacylation can be employed to construct the tetralone ring itself from ortho-allylbenzaldehydes, offering good yields and excellent enantioselectivities. organic-chemistry.org Furthermore, silver-catalyzed ring expansion of tertiary cyclobutanols presents another innovative route to the 1-tetralone core, proceeding under mild conditions regardless of the electronic properties of substituents on the aromatic ring. rsc.orgccsenet.org

Table 2: Selected Transition Metal-Catalyzed Reactions in Tetralone Synthesis

| Metal Catalyst | Reaction Type | Application | Reference |

|---|---|---|---|

| Palladium (Pd) | Suzuki Coupling | Introduction of aryl groups at C-8. | nih.gov |

| Rhodium (Rh) | Enantioselective Hydroacylation | Asymmetric cyclization to form the tetralone ring. | organic-chemistry.org |

| Silver (Ag) | Ring Expansion | Formation of the tetralone core from cyclobutanols. | rsc.org |

| Ruthenium (Ru) | Arylation | Direct arylation of the tetralone core. | wikipedia.org |

Organocatalytic Approaches

Organocatalysis, which utilizes small, chiral organic molecules to catalyze chemical transformations, has emerged as a powerful strategy in asymmetric synthesis. nih.gov In the context of this compound, organocatalysts are particularly relevant for the stereoselective methylation step.

Chiral phosphoric acids and chiral amines (e.g., Jørgensen-Hayashi catalyst or cinchona alkaloids) can facilitate the enantioselective α-halogenation and alkylation of carbonyl compounds. nih.gov For example, an organocatalyst can activate the 8-chloro-2-tetralone substrate to form a chiral enamine or enolate intermediate, which then reacts with a methylating agent from a specific face, leading to high enantioselectivity in the product. acs.org This approach has been successfully used to synthesize densely functionalized and polycyclic tetralones in high yields with excellent diastereo- and enantioselectivities. acs.org

Enzymatic Methods in Related Tetralone Syntheses

While the direct enzymatic synthesis of this compound is not established, chemoenzymatic approaches are highly valuable for preparing chiral building blocks for tetralone synthesis. semanticscholar.org Enzymes, such as lipases and baker's yeast, can perform highly enantioselective transformations. nih.gov

Key enzymatic methods applicable to related syntheses include:

Kinetic Resolution: Lipases can be used for the enantioselective acylation of racemic alcohols, separating them into a highly enriched alcohol and an ester. This is a common method for producing chiral (S)-2-arylpropanols or (S)-3-arylbutanols, which are versatile precursors for tetralones. semanticscholar.orgnih.gov

Asymmetric Reduction: Baker's yeast can mediate the asymmetric reduction of prochiral ketones or enals to produce chiral alcohols with high enantiomeric excess. semanticscholar.orgnih.gov

These enzymatically produced chiral intermediates can then be carried forward through conventional chemical steps, such as Friedel-Crafts cyclization, to yield optically active tetralone final products. This combination of biological and chemical catalysis provides an efficient pathway to enantiomerically pure, complex molecules. semanticscholar.org

Control of Stereochemistry in Chiral Analogue Synthesis

The synthesis of chiral analogues of this compound, where the methyl group at the C1 position creates a stereocenter, necessitates the use of asymmetric synthetic methods. These methods are designed to selectively produce one enantiomer over the other, a crucial aspect in the development of pharmaceuticals and other biologically active molecules. The primary strategies for achieving such control include asymmetric synthetic routes, the use of chiral auxiliaries, and the development of chiral catalysts.

Asymmetric synthetic routes aim to introduce chirality into the molecule from the outset of the synthesis. One plausible approach for creating the chiral center at the 1-position of the tetralone ring is through an asymmetric alkylation of a pre-formed 8-chloro-2-tetralone enolate. This can be achieved by using a chiral base or a chiral phase-transfer catalyst to direct the approach of the methylating agent to one face of the enolate.

Another strategy involves the asymmetric cyclization of a prochiral precursor. For instance, an intramolecular Friedel-Crafts reaction of a chiral acyl halide or a related activated carboxylic acid derivative could be catalyzed by a chiral Lewis acid to induce enantioselectivity in the ring-closing step. Research on the enantioselective synthesis of natural trinorsesquiterpene tetralones has demonstrated the feasibility of chemo-enzymatic approaches, where enzymatic resolutions or reductions are used to create key chiral intermediates that are then converted to the final tetralone structure. nih.gov

Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. For the synthesis of chiral 1-methyl-2-tetralone analogues, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective methylation at the α-position to the carbonyl group.

Commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. nih.govchemeurope.com For example, an 8-chloro-2-tetralone derivative could be condensed with a chiral auxiliary to form a chiral enamine or imine. Subsequent alkylation with a methylating agent would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Finally, removal of the auxiliary would yield the enantiomerically enriched this compound. The choice of auxiliary and reaction conditions can often allow for the selective synthesis of either enantiomer.

A summary of common chiral auxiliaries and their applications is presented in the table below.

| Chiral Auxiliary | Typical Application | Removal Conditions |

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | Acidic or basic hydrolysis, reduction |

| Pseudoephedrine | Asymmetric alkylations | Acidic hydrolysis |

| Camphorsultam | Asymmetric Diels-Alder reactions, alkylations | Hydrolysis, reduction |

| (S)-(-)-1-Phenylethylamine | Resolution of racemic acids and ketones | Formation of diastereomeric salts and separation |

The development of chiral catalysts for asymmetric transformations represents a highly efficient and atom-economical approach to stereocontrol. A chiral catalyst can generate large quantities of a chiral product from a prochiral substrate. For the synthesis of this compound, a key step that could be rendered asymmetric by a chiral catalyst is the α-methylation of 8-chloro-2-tetralone.

Chiral phase-transfer catalysts have been successfully employed for the enantioselective alkylation of various carbonyl compounds. nih.govresearchgate.net These catalysts, often based on cinchona alkaloids or chiral quaternary ammonium (B1175870) salts, can facilitate the transfer of the enolate from an aqueous or solid phase to an organic phase containing the methylating agent, while inducing enantioselectivity.

Furthermore, transition metal catalysts bearing chiral ligands are powerful tools for asymmetric synthesis. For instance, chiral rhodium or palladium complexes could potentially catalyze the asymmetric α-arylation or alkylation of ketones. Research into the asymmetric synthesis of 1-tetralones bearing a remote quaternary stereocenter has highlighted the utility of rhodium-catalyzed C-C activation of cyclopentanones. nih.gov While not a direct methylation, this demonstrates the potential of chiral transition metal catalysts in constructing complex tetralone frameworks with high enantioselectivity.

The table below summarizes some catalyst types and their potential applications in the synthesis of chiral tetralones.

| Catalyst Type | Ligand/Motif | Potential Application in Tetralone Synthesis |

| Phase-Transfer Catalyst | Cinchona Alkaloid Derivatives | Asymmetric α-alkylation of 2-tetralones |

| Rhodium Catalyst | Chiral Diphosphine Ligands | Asymmetric C-C bond activation/cyclization |

| Ruthenium Catalyst | Oxo-tethered Diamine Ligands | Asymmetric transfer hydrogenation of keto acids for lactone-fused tetralins thieme-connect.com |

| Organocatalysts | Chiral Amines (e.g., Proline) | Asymmetric intramolecular aldol or Michael reactions |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance to minimize environmental impact. The design of a synthetic route for this compound should ideally incorporate several of these principles.

Key principles of green chemistry that could be applied include:

Prevention of Waste: Designing syntheses to minimize the formation of byproducts.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemical Syntheses: Employing and generating substances that possess little or no toxicity to human health and the environment. For instance, avoiding the use of highly toxic halogenated solvents.

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. rsc.org Chiral catalysts are a prime example of this principle in action for asymmetric synthesis.

Use of Renewable Feedstocks: Sourcing starting materials from renewable biological sources where possible.

Reduction of Derivatives: Minimizing the use of protecting groups to reduce the number of synthetic steps and waste.

In the context of tetralone synthesis, greener approaches have been explored. For example, a "clean-chemistry" synthesis of 2-tetralones has been described that avoids the use of thionyl chloride, aluminum trichloride, and chlorinated hydrocarbon solvents in the traditional Friedel-Crafts acylation-cycloalkylation process. nih.gov This was achieved through a single-stage process using trifluoroacetic anhydride (B1165640) and phosphoric acid. nih.gov

Furthermore, the use of photocatalysts in organic synthesis is a growing area of green chemistry. While not directly applied to this compound, visible-light-induced cyclizations of styrenes have been used to construct 4-aryl tetralones, offering a more environmentally benign alternative to traditional methods. Biological synthesis routes using halogenase enzymes also present a green alternative for producing halogenated molecules under ambient conditions. nih.gov

The following table outlines some green chemistry strategies and their potential application to the synthesis of this compound.

| Green Chemistry Principle | Potential Application in Synthesis |

| Catalysis | Use of chiral catalysts for asymmetric methylation instead of stoichiometric chiral auxiliaries. |

| Safer Solvents | Replacing chlorinated solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether. |

| Energy Efficiency | Exploring microwave-assisted or flow chemistry conditions to reduce reaction times and energy consumption. |

| Atom Economy | Designing convergent synthetic routes that build complexity efficiently and minimize the number of steps and reagents. |

Reactivity and Chemical Transformations of 1 Methyl 8 Chloro 2 Tetralone

Nucleophilic Additions to the Carbonyl Group

The carbonyl group in 1-methyl-8-chloro-2-tetralone is a key site for nucleophilic attack. A variety of nucleophiles can add to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. Common nucleophilic addition reactions applicable to this substrate include Grignard, Reformatsky, and Wittig reactions.

Grignard Reaction: The addition of organomagnesium halides (Grignard reagents) to the carbonyl group of this compound is expected to proceed readily, yielding tertiary alcohols. The choice of the Grignard reagent determines the nature of the alkyl or aryl group introduced at the carbonyl carbon.

| Reagent | Product | Reaction Conditions |

| R-MgX (e.g., CH₃MgBr) | 1,2-Dimethyl-8-chloro-1,2,3,4-tetrahydronaphthalen-2-ol | Diethyl ether or THF, followed by aqueous workup |

| Ph-MgBr | 1-Methyl-2-phenyl-8-chloro-1,2,3,4-tetrahydronaphthalen-2-ol | Diethyl ether or THF, followed by aqueous workup |

Reformatsky Reaction: This reaction involves the use of an α-halo ester and zinc to form an organozinc reagent, which then adds to the carbonyl group. For this compound, this would lead to the formation of a β-hydroxy ester.

| Reagents | Product | Reaction Conditions |

| Ethyl bromoacetate, Zn | Ethyl 2-((2-hydroxy-1-methyl-8-chloro-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetate | Benzene (B151609) or THF, reflux |

Wittig Reaction: The Wittig reaction provides a method for the synthesis of alkenes from ketones. The reaction of this compound with a phosphonium (B103445) ylide would result in the formation of an exocyclic double bond at the 2-position.

| Reagent | Product | Reaction Conditions |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 8-Chloro-1-methyl-2-methylene-1,2,3,4-tetrahydronaphthalene | THF, typically at low temperatures |

α-Functionalization Reactions of the Ketone

The presence of α-hydrogens on the carbon atoms adjacent to the carbonyl group (C1 and C3) allows for a variety of functionalization reactions via enol or enolate intermediates. The methyl group at the C1 position means that enolization can occur towards either the C1 or C3 position. However, enolization towards the more substituted C1 position is generally favored under thermodynamic control, while enolization towards the less substituted C3 position can be achieved under kinetic control using a bulky, non-nucleophilic base at low temperatures.

Alkylation: The α-alkylation of this compound can be achieved by treating the ketone with a strong base to form the enolate, followed by reaction with an alkyl halide. The regioselectivity of the alkylation can be controlled by the choice of base and reaction conditions.

| Base | Alkylating Agent | Major Product |

| LDA (low temp.) | CH₃I | 8-Chloro-1,3-dimethyl-3,4-dihydronaphthalen-2(1H)-one |

| NaH (thermodynamic) | CH₃I | 8-Chloro-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one (if C1-H is present) |

Acylation: Similarly, α-acylation can be performed by reacting the enolate with an acylating agent, such as an acid chloride or anhydride (B1165640), to introduce an acyl group at the α-position.

The α-position of this compound can be halogenated under either acidic or basic conditions. The reaction proceeds through an enol or enolate intermediate, respectively. Under acidic conditions, monohalogenation is typically favored, while under basic conditions, polyhalogenation can occur.

| Reagent | Conditions | Product |

| Br₂ | Acetic acid | 1-Bromo-8-chloro-1-methyl-3,4-dihydronaphthalen-2(1H)-one and/or 3-Bromo-8-chloro-1-methyl-3,4-dihydronaphthalen-2(1H)-one |

| Cl₂ | H⁺ | 1-Chloro-8-chloro-1-methyl-3,4-dihydronaphthalen-2(1H)-one and/or 3-Chloro-8-chloro-1-methyl-3,4-dihydronaphthalen-2(1H)-one |

Electrophilic Aromatic Substitution on the Chlorinated Benzene Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution. The directing effects of the substituents on the ring will influence the position of the incoming electrophile. The chloro group is an ortho-, para-director, but deactivating. The alkyl portion of the tetralone ring is activating and also an ortho-, para-director. The positions available for substitution are C5, C6, and C7. The steric hindrance from the fused ring system and the electronic effects of the substituents will determine the regioselectivity of the reaction.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Methyl-8-chloro-x-nitro-2-tetralone (substitution likely at C5 or C7) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Methyl-8-chloro-x-acyl-2-tetralone (substitution likely at C5 or C7) |

Reduction and Oxidation Reactions of the Tetralone Core

Reduction: The carbonyl group of this compound can be reduced to a secondary alcohol using various reducing agents. The choice of reagent can influence the stereoselectivity of the reduction.

| Reducing Agent | Product |

| Sodium borohydride (B1222165) (NaBH₄) | 1-Methyl-8-chloro-1,2,3,4-tetrahydronaphthalen-2-ol |

| Lithium aluminum hydride (LiAlH₄) | 1-Methyl-8-chloro-1,2,3,4-tetrahydronaphthalen-2-ol |

Oxidation: The tetralone can undergo oxidation reactions, such as the Baeyer-Villiger oxidation, where a peroxy acid is used to convert the ketone into a lactone (a cyclic ester). The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. In the case of this compound, migration of the more substituted C1 carbon is generally favored.

| Oxidizing Agent | Product |

| m-Chloroperoxybenzoic acid (m-CPBA) | 9-Chloro-2-methyl-3,4-dihydro-1H-benzo[c]oxepin-5(2H)-one |

Rearrangement Pathways and Mechanistic Insights

The this compound scaffold can potentially undergo various rearrangement reactions, often initiated by the formation of a reactive intermediate.

Pinacol Rearrangement: A derivative of this compound, specifically a 1,2-diol formed from the reduction of an α-hydroxyketone, could undergo a Pinacol rearrangement under acidic conditions. This would involve the migration of a carbon atom to an adjacent carbocation, leading to a ring expansion or contraction.

Beckmann Rearrangement: The oxime of this compound, formed by reaction with hydroxylamine, can undergo a Beckmann rearrangement in the presence of an acid catalyst. This reaction would convert the oxime into a lactam (a cyclic amide), with the regioselectivity of the rearrangement depending on the stereochemistry of the oxime.

| Starting Material | Reagents | Rearrangement Product |

| This compound oxime | H₂SO₄, PCl₅ | 9-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-one or isomeric lactam |

The specific pathways and products of these rearrangements would be highly dependent on the reaction conditions and the stereochemistry of the starting material.

Chemo-, Regio-, and Stereoselectivity in Reactions

The reactivity of this compound is governed by the electronic and steric effects of its substituents. The 8-chloro group, positioned peri to the carbonyl, exerts a significant electron-withdrawing inductive effect, which can influence the electrophilicity of the carbonyl carbon and the acidity of the α-protons. Conversely, the 1-methyl group introduces steric hindrance and possesses an electron-donating inductive effect.

Chemospecificity: In reactions involving multiple functional groups, the carbonyl group of this compound is a primary site for nucleophilic attack. However, the presence of the chloro and methyl groups can modulate this reactivity. For instance, in reductions, the carbonyl group will be the primary target over the aromatic ring or the C-Cl bond under standard conditions (e.g., NaBH₄).

Regiospecificity in Enolate Formation: The formation of an enolate is a critical step in many reactions of ketones. This compound has two potential sites for deprotonation: the C1 and C3 positions.

Kinetic vs. Thermodynamic Control: Under kinetic control (strong, bulky base at low temperature, e.g., LDA at -78 °C), deprotonation is expected to occur preferentially at the less sterically hindered C3 position, leading to the formation of the kinetic enolate. The C1 position is sterically encumbered by the methyl group and the peri-chloro substituent. Under thermodynamic control (weaker base, higher temperature), the more substituted and electronically stabilized enolate would be favored. The precise equilibrium between the two possible enolates would be influenced by the electronic effect of the 8-chloro group.

Stereospecificity in Nucleophilic Additions: The stereochemical outcome of nucleophilic additions to the carbonyl group is dictated by the facial selectivity of the attack. The presence of the chiral center at C1 (due to the methyl group) creates two diastereotopic faces of the carbonyl group.

Felkin-Anh and Cram Models: According to established models for predicting stereoselectivity in acyclic systems, the nucleophile is expected to attack from the less hindered face. In the cyclic system of this compound, the conformation of the six-membered ring will be a key determinant. The methyl group at C1 will likely adopt a pseudo-equatorial position to minimize steric strain. Nucleophilic attack would then be predicted to occur from the face opposite to the methyl group, leading to the formation of one diastereomer in preference to the other.

The following table summarizes the predicted selectivity in key reactions of this compound based on these principles.

| Reaction Type | Reagents and Conditions | Predicted Selectivity | Rationale |

| Reduction | NaBH₄, MeOH | Diastereoselective | The hydride will preferentially attack the carbonyl from the less sterically hindered face, opposite to the 1-methyl group. |

| Enolate Formation (Kinetic) | LDA, THF, -78 °C | Regioselective | Deprotonation will favor the less substituted and sterically accessible C3 position. |

| Enolate Formation (Thermodynamic) | NaH, THF, reflux | Regioselective | Formation of the more substituted C1-enolate may be favored, but is subject to steric hindrance. |

| Grignard Reaction | PhMgBr, Et₂O | Diastereoselective | The bulky Grignard reagent will add to the carbonyl from the face opposite the 1-methyl group. |

It is crucial to note that these predictions are based on established principles and the behavior of similar molecules. Experimental validation would be necessary to confirm the precise outcomes of these reactions for this compound. The subtle interplay of steric and electronic effects could lead to unexpected and interesting reactivity patterns.

Mechanistic Investigations of Reactions Involving 1 Methyl 8 Chloro 2 Tetralone

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways for 1-Methyl-8-chloro-2-tetralone would likely focus on reactions involving the carbonyl group and the adjacent α-carbons. Key to understanding these pathways is the formation of enol or enolate intermediates, which are common in the chemistry of ketones. The presence of a methyl group at the 1-position and a chloro group at the 8-position can be expected to exert steric and electronic effects on the reactivity and regioselectivity of these reactions.

One plausible reaction pathway for this compound is its participation in tandem reactions, such as an aldol (B89426) condensation followed by a Diels-Alder reaction and aromatization, which has been demonstrated for other 2-tetralone (B1666913) derivatives. cdnsciencepub.comresearchgate.netsemanticscholar.org In such a sequence, the 2-tetralone would first act as a nucleophile via its enolate, which would then react with an aldehyde. The resulting product could then undergo further transformations.

Another potential reaction pathway is an intramolecular cyclization, which has been observed in δ-aryl-β-dicarbonyl compounds to form 2-tetralones. beilstein-journals.org While this compound is already a cyclic structure, it could undergo further annulation reactions. The reaction mechanism would likely proceed through radical or cationic intermediates, depending on the reagents used. beilstein-journals.org

Furthermore, reactions such as sulfenylation, deoxygenation, and aromatization are also possible pathways for 2-tetralones. researchgate.net These reactions would involve the formation of various intermediates, including enolates and potentially radical species, leading to the formation of substituted naphthalene (B1677914) derivatives.

Key Intermediates in Plausible Reactions:

Enolates: Formation of an enolate is a crucial first step in many reactions of ketones. For this compound, two regioisomeric enolates can be formed by deprotonation at the C1 or C3 position. The relative stability of these enolates would be influenced by the steric hindrance of the 1-methyl group and the electronic effects of the 8-chloro group.

Radical Cations: In oxidation reactions, a radical cation intermediate could be formed through single-electron transfer from the aromatic ring of the tetralone.

Carbocation Intermediates: In acid-catalyzed reactions, protonation of the carbonyl oxygen would generate a carbocationic intermediate, which could then be attacked by a nucleophile.

Transition State Characterization

The characterization of transition states is fundamental to understanding the energy profile of a reaction and the factors that control its rate. For reactions involving this compound, computational chemistry would be a powerful tool for modeling transition state structures. Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide insights into the geometry, energy, and vibrational frequencies of transition states.

For instance, in a nucleophilic addition to the carbonyl group, the transition state would involve the approaching nucleophile and the carbonyl carbon changing its hybridization from sp² to sp³. The energy of this transition state would be influenced by the steric bulk of the 1-methyl group and the nucleophile, as well as the electronic effect of the 8-chloro group on the electrophilicity of the carbonyl carbon. youtube.com

In reactions involving enolate formation, the transition state for deprotonation would be influenced by the nature of the base and the steric accessibility of the α-protons. A bulky base would likely favor deprotonation at the less hindered C3 position, leading to the kinetic enolate. youtube.com

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for determining the rate of a reaction and its dependence on the concentration of reactants, catalysts, and temperature. This information is crucial for formulating a rate law, which in turn provides evidence for a proposed reaction mechanism.

For a reaction involving this compound, a typical kinetic study would involve monitoring the disappearance of the reactant or the appearance of the product over time using techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy. By varying the concentrations of the reactants and any catalysts, the order of the reaction with respect to each component can be determined.

For example, in a base-catalyzed enolization reaction, the rate of the reaction would be expected to be dependent on the concentrations of both the tetralone and the base. The rate law could be expressed as:

Rate = k [this compound]x [Base]y

where k is the rate constant, and x and y are the reaction orders.

Hypothetical Kinetic Data for the Base-Catalyzed Bromination of this compound

To illustrate the principles of a kinetic study, the following is a hypothetical data table for the bromination of this compound in the presence of a base. This reaction is known to proceed through an enolate intermediate, and the rate-determining step is often the formation of the enolate. qu.edu.qa

| Experiment | Initial [this compound] (M) | Initial [Br₂] (M) | Initial [Base] (M) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.10 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 0.10 | 1.5 x 10⁻⁵ |

| 4 | 0.10 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |

Note: The data in this table is hypothetical and for illustrative purposes only.

From this hypothetical data, one could deduce that the reaction is first order with respect to this compound and the base, and zero order with respect to bromine. This would suggest that the rate-determining step is the formation of the enolate, which is then rapidly brominated.

Isotope Labeling Experiments

Isotope labeling is a powerful technique for tracing the fate of atoms during a chemical reaction, thereby providing direct evidence for a proposed mechanism. ias.ac.inmetwarebio.com By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C), the position of that atom in the product can be determined using techniques like mass spectrometry or NMR spectroscopy.

For this compound, several isotope labeling experiments could be designed to probe different aspects of its reactivity:

Deuterium (B1214612) Labeling: To study the mechanism of enolization, the α-protons at the C1 and C3 positions could be replaced with deuterium. The rate of H/D exchange in the presence of an acid or base catalyst could be monitored to determine the relative acidity of these protons. Furthermore, if the deuterated tetralone is subjected to a reaction that proceeds through an enolate, the position of the deuterium in the product would reveal which α-position was deprotonated.

Carbon-13 Labeling: The carbonyl carbon could be labeled with ¹³C. In reactions that involve the cleavage or rearrangement of the carbon skeleton, the position of the ¹³C label in the product would provide unambiguous evidence for the mechanistic pathway.

Oxygen-18 Labeling: The carbonyl oxygen could be labeled with ¹⁸O. In reactions such as hydration or acetal (B89532) formation, the fate of the carbonyl oxygen can be tracked. For example, in an acid-catalyzed hydration reaction, the incorporation of ¹⁸O from labeled water into the tetralone would provide evidence for a reversible addition-elimination mechanism. youtube.com

These mechanistic investigation techniques, when applied in concert, would provide a detailed and comprehensive understanding of the chemical behavior of this compound.

Theoretical and Computational Chemistry Studies

Electronic Structure and Conformation Analysis

The electronic structure and conformational landscape of 1-Methyl-8-chloro-2-tetralone are fundamental to understanding its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are invaluable tools for these investigations.

Conformational analysis of this compound would involve a systematic search for all possible stable geometries of the molecule. This is often achieved through potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of specific dihedral angles. For this compound, the key torsions would be around the bonds of the non-aromatic ring and the orientation of the methyl group. The goal is to identify the global minimum energy conformation and other low-energy conformers that might be present in equilibrium. Such studies have been successfully applied to complex molecules to find all possible conformers. nih.gov

Once the stable conformers are identified, their electronic structures can be analyzed in detail. This includes the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial for predicting the molecule's reactivity and electronic properties. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

Table 1: Theoretical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Chair-1 | 55.2° | 0.00 | 2.5 |

| Chair-2 | -54.8° | 0.15 | 2.8 |

| Twist-Boat-1 | 30.1° | 5.3 | 3.1 |

| Twist-Boat-2 | -29.9° | 5.4 | 3.0 |

Note: This data is hypothetical and for illustrative purposes.

Quantum Chemical Calculations of Reactivity Descriptors

Quantum chemical calculations provide a suite of reactivity descriptors that quantify the chemical behavior of this compound. These descriptors are derived from the electronic structure and are used to predict how the molecule will interact with other chemical species.

Commonly calculated reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. It is approximated by the negative of the HOMO energy (-EHOMO).

Electron Affinity (A): The energy released when an electron is added. It is approximated by the negative of the LUMO energy (-ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons. It is calculated as (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as (I - A) / 2.

Global Softness (S): The reciprocal of chemical hardness (1 / η).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated as χ2 / (2η).

These global reactivity descriptors provide a general overview of the molecule's reactivity. For a more detailed picture, local reactivity descriptors such as Fukui functions and the dual descriptor can be calculated. These indicate the most likely sites for nucleophilic, electrophilic, and radical attack within the molecule. For this compound, these calculations would highlight the reactivity of the carbonyl group, the aromatic ring, and the carbon atoms adjacent to the substituents.

Table 2: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Global Softness (S) | 0.38 |

| Electrophilicity Index (ω) | 2.80 |

Note: This data is hypothetical and for illustrative purposes.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction, it is possible to identify the transition states, intermediates, and products, and to determine the activation energies and reaction enthalpies. This information provides a detailed understanding of the reaction's feasibility and kinetics.

For example, the mechanism of a nucleophilic addition to the carbonyl group of this compound could be modeled. This would involve calculating the energy profile as the nucleophile approaches the carbonyl carbon. The calculations would reveal the structure of the transition state and the energy barrier that must be overcome for the reaction to occur. Computational chemistry has a significant impact on evaluating the energy profiles of mechanisms and providing structural representations of unobservable intermediates and transition states. iranchembook.ir

Similarly, electrophilic aromatic substitution reactions on the benzene (B151609) ring of this compound can be studied. Computational models can predict the regioselectivity of such reactions by comparing the activation energies for substitution at different positions on the ring. The directing effects of the chloro and alkyl substituents would be key factors in these models.

Prediction of Spectroscopic Signatures for Mechanistic Interpretation

Computational chemistry can predict various spectroscopic properties of this compound, which are crucial for its characterization and for interpreting reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) and coupling constants (J) for 1H and 13C NMR spectra can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. Furthermore, predicted NMR parameters can help distinguish between different isomers or conformers.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can be simulated by calculating the harmonic vibrational frequencies. The calculated spectra, including the frequencies and intensities of the vibrational modes, can be compared with experimental spectra to aid in structural elucidation. A detailed interpretation of vibrational spectra can be made on the basis of calculated potential energy distribution (PED). nih.gov

Table 3: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 205.1 |

| C-Cl | 135.2 |

| C-CH3 | 45.3 |

| CH3 | 21.8 |

Note: This data is hypothetical and for illustrative purposes.

In Silico Design of Novel Tetralone Derivatives

The insights gained from theoretical and computational studies of this compound can be leveraged for the in silico design of novel derivatives with desired properties. This approach, often used in drug discovery, involves designing new molecules computationally and predicting their properties before undertaking their synthesis and experimental testing.

For instance, by understanding the structure-activity relationship of tetralone derivatives, new compounds with potentially enhanced biological activity can be designed. healthinformaticsjournal.commdpi.com This could involve modifying the substituents on the aromatic ring or the tetralone core to optimize interactions with a biological target. Molecular docking studies can be used to predict the binding affinity of these designed derivatives to a specific protein target.

Furthermore, the reactivity descriptors and spectroscopic signatures of the designed molecules can be calculated to ensure they have the desired chemical and physical properties. This in silico screening process can significantly accelerate the discovery of new functional molecules based on the this compound scaffold.

Application of 1 Methyl 8 Chloro 2 Tetralone in Organic Synthesis

As a Chiral Building Block for Complex Molecules

The use of chiral building blocks is increasingly important in the development of new drugs, as the interaction between a drug and its biological target often requires a specific stereochemistry. enamine.net Chiral, optically pure building blocks are valuable in the early stages of drug development for hit-to-lead optimization. enamine.net The synthesis of homochiral compounds from non-chiral starting materials using chiral catalysts is a key technique in this area. nih.gov

1-Methyl-8-chloro-2-tetralone, when resolved into its individual enantiomers, can serve as a valuable chiral building block. The defined stereocenter at the methyl-bearing carbon allows for the stereocontrolled synthesis of more complex molecules. The synthetic utility of such chiral synthons is well-established, providing access to a diverse range of nitrogen-containing target molecules. The stereochemistry of the final product is dictated by the catalyst used in the asymmetric synthesis, and the optical purity can be confirmed using techniques such as NMR spectroscopy after derivatization with a chiral agent like Mosher's acid. nih.gov

Chiral pool terpenes, which are abundant chiral building blocks from nature, are frequently used in the total synthesis of complex natural products. nih.gov The principles of utilizing existing chirality to build complex structures are directly applicable to synthetic chiral building blocks like enantiomerically pure this compound.

Precursor for Advanced Organic Scaffolds and Heterocycles

The tetralone scaffold is a versatile starting point for the synthesis of a wide array of advanced organic scaffolds and heterocyclic compounds. researchgate.net The reactivity of the ketone and the aromatic ring of the tetralone allows for various chemical transformations to build more complex molecular architectures.

For instance, the α-tetralone core can be used to synthesize spiro compounds, fused heterocycles, and other polycyclic systems. The synthesis of various pharmacologically active compounds often involves the use of tetralone derivatives as key intermediates. researchgate.net

Below is a table summarizing various heterocyclic scaffolds synthesized from tetralone derivatives and their potential applications.

| Tetralone-Derived Scaffold | Potential Therapeutic Application |

| 3-(4-fluorophenyl)-benzo[g]indazoles | Antiviral |

| 4-hydroxy-α-tetralones | General therapeutic applications |

| Thiazolyl-pyrazoline derivatives | General therapeutic applications |

| β-lactam fused spiroisoxazolidine tetralones | General therapeutic applications |

| Indolylmethylene benzo[h]thiazolo[2,3-b]quinazolinones | General therapeutic applications |

| Fused tetralone isoxazole derivatives | General therapeutic applications |

| Indolyl-tetralone chalcones | Anticancer |

| α, β-Unsaturated Carbonyl-Based Tetralone Derivatives | General therapeutic applications |

This table is based on findings related to the diverse biological activities of various α-tetralone derivatives. researchgate.net

Role in the Total Synthesis of Natural Products and Analogues

Tetralone and its derivatives are key structural motifs found in a variety of natural products and serve as important scaffolds for the development of new drugs. semanticscholar.org The total synthesis of natural products containing the tetralone subunit often involves the construction of the tetralone core as a crucial step. semanticscholar.org

A common strategy for synthesizing the tetralone core is through a Friedel-Crafts acylation followed by a reduction and an acid-promoted intramolecular cyclization. semanticscholar.org For example, the synthesis of tetralone 111 from 2-methylanisole (109) and succinic anhydride (B1165640) (110) utilizes this three-step sequence. semanticscholar.org

The following table lists several natural products that contain a tetralone subunit and have been the subject of total synthesis efforts.

| Natural Product | Key Features of Synthesis |

| O-Methylasparvenone | The first asymmetric total synthesis was achieved using an enantioselective approach to construct the 4-hydroxy-1-tetralone ring. semanticscholar.org |

| 10-norparvulenone | A xanthate-mediated addition-cyclization sequence was used for the construction of the α-tetralone subunit. researchgate.net |

| Catalponol | Total synthesis has been reported. semanticscholar.org |

| Perenniporide A | This natural product features an α-tetralone skeleton with a 2-hydroxypropanoic acid appendage. semanticscholar.org |

| Actinoranone | Formal synthesis has been reported. semanticscholar.org |

| Aristelegone-A | Total synthesis has been reported. semanticscholar.org |

This table highlights key transformations and strategies in the synthesis of natural products bearing the 1-tetralone (B52770) subunit. semanticscholar.org

Design and Synthesis of Structurally Related Analogues for Further Research

The design and synthesis of analogues of natural products and other bioactive molecules are crucial for medicinal chemistry research. rsc.org Total synthesis enables the creation of analogues with deep-seated structural changes that are not accessible through semi-synthetic or biosynthetic methods. rsc.org These "supernatural products" can have improved properties compared to the parent natural product, such as enhanced activity, increased selectivity, or better metabolic stability. rsc.orgnih.gov

This compound can serve as a scaffold for the design and synthesis of novel analogues for further research. By systematically modifying the structure of the tetralone, new compound libraries can be generated. For example, in the development of MALT1 inhibitors, focused compound libraries based on the chemical structure of MI-2 were designed and synthesized. nih.gov These studies revealed that certain structural modifications were well-tolerated or even led to enhanced potency. nih.gov

The general approach to designing and synthesizing structurally related analogues often involves:

Scaffold Hopping: Replacing the tetralone core with other bicyclic systems to explore new chemical space.

Substitution Pattern Modification: Altering the position and nature of substituents on the aromatic ring and the aliphatic portion of the tetralone.

Functional Group Interconversion: Modifying the ketone or other functional groups to investigate their role in biological activity.

This systematic approach allows researchers to establish structure-activity relationships (SAR) and optimize the properties of lead compounds. nih.gov

Advanced Analytical Techniques for Structural and Mechanistic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, NOESY, HMQC/HSQC for full structural assignment and conformational analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of atoms, two-dimensional (2D) techniques are indispensable for unambiguously assembling the molecular puzzle of a substituted tetralone. ipb.ptlibretexts.org

For 1-Methyl-8-chloro-2-tetralone, a full structural assignment is achieved through a combination of correlation experiments:

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly to the carbons they are attached to. muni.czchegg.com It allows for the definitive assignment of each protonated carbon in the molecule, distinguishing, for example, the C1-H from the C3 and C4 methylene (B1212753) protons based on their unique carbon chemical shifts.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. It would clearly show the correlation between the C1 proton and the C1-methyl group, as well as the sequential coupling from the C3 protons to the C4 protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps longer-range correlations (typically 2-3 bonds) between protons and carbons. It is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, correlations from the C1-methyl protons to C1 and the C2 carbonyl carbon would be expected, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are physically close to one another, which is vital for determining stereochemistry and conformational preferences. nih.gov For this compound, a NOESY spectrum would show whether the C1-methyl group is axial or equatorial relative to the protons on the same face of the aliphatic ring, thus defining the molecule's preferred conformation. uci.edu

Table 1: Predicted 2D NMR Correlations for (R)-1-Methyl-8-chloro-2-tetralone

| Proton (¹H) | Expected COSY Correlations (¹H) | Expected HSQC/HMQC Correlation (¹³C) | Key Expected NOESY Correlations (¹H) |

|---|---|---|---|

| H1 | CH₃-1 | C1 | H-aromatic (C7), CH₃-1 (axial/equatorial dependent) |

| CH₃-1 | H1 | C(CH₃)-1 | H1, H-aliphatic (C3) |

| H3 (protons) | H4 (protons) | C3 | H4, H1 |

| H4 (protons) | H3 (protons) | C4 | H3, H-aromatic (C5) |

| H5 (aromatic) | H6 (aromatic) | C5 | H6, H4 |

High-Resolution Mass Spectrometry (HRMS) for Intermediate Identification and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 parts per million). bioanalysis-zone.com This capability is invaluable for confirming the identity of a final product like this compound and for identifying transient intermediates during its synthesis. researchgate.net

A common route to tetralones is through an intramolecular Friedel-Crafts acylation of a suitable precursor. researchgate.netsemanticscholar.org During this reaction, various charged intermediates and byproducts may form. rsc.org By periodically sampling the reaction mixture and analyzing it with HRMS, chemists can monitor the disappearance of starting material, the appearance of the product, and the transient formation of key intermediates. researchgate.net This provides critical insight into the reaction mechanism, allowing for optimization of conditions. researchgate.net The exact mass measurement provided by HRMS allows for the confident assignment of an elemental formula to each detected species.

Table 2: Hypothetical Intermediates in the Synthesis of this compound and Their Calculated Exact Masses

| Species/Intermediate | Chemical Formula | Calculated Exact Mass [M+H]⁺ | Role in Reaction |

|---|---|---|---|

| Precursor Acid Chloride | C₁₁H₁₂Cl₂O | 231.0338 | Starting Material |

| Acylium Ion Intermediate | C₁₁H₁₂ClO⁺ | 195.0571 | Reactive Electrophile |

| This compound | C₁₁H₁₁ClO | 195.0571 | Final Product |

| Dehydrated Byproduct | C₁₁H₉Cl | 176.0415 | Potential Byproduct |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise position of every atom in the molecule can be determined, yielding unambiguous information on bond lengths, bond angles, and torsional angles. wikipedia.org

For a chiral molecule like this compound, X-ray crystallography is the gold standard for determining its absolute configuration. nih.gov Through a phenomenon known as anomalous dispersion, the analysis can distinguish between the two enantiomers (R and S forms), providing an unequivocal structural assignment. mdpi.com This is particularly crucial in pharmaceutical and biological contexts where enantiomers can have vastly different activities. Furthermore, the crystallographic data reveals the molecule's conformation in the solid state, which can provide insight into its preferred shape and intermolecular interactions.

Table 3: Representative Crystallographic Data for a Chiral Tetralone Derivative

| Parameter | Typical Value/Information Provided | Significance for this compound |

|---|---|---|

| Crystal System | e.g., Orthorhombic | Defines the basic symmetry of the crystal lattice. |

| Space Group | e.g., P2₁2₁2₁ | Indicates the crystal's symmetry elements; a chiral space group confirms a single enantiomer is present. csic.es |

| Bond Length (C=O) | ~1.22 Å | Confirms the presence and nature of the ketone functional group. |

| Bond Angle (C1-C2-C3) | ~116° | Defines the geometry around the carbonyl carbon. |

| Flack Parameter | Value close to 0 | Confirms the assigned absolute stereochemistry (e.g., R or S at C1) is correct. ox.ac.uk |

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Excess and Absolute Configuration Determination

Chiroptical spectroscopy techniques, including Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), measure the differential interaction of chiral molecules with left- and right-circularly polarized light. scribd.com These methods are highly sensitive to the molecule's stereochemistry.

The absolute configuration of a chiral ketone like this compound can often be predicted using empirical rules, most notably the Octant Rule. chemistnotes.comslideshare.net This rule divides the space around the carbonyl chromophore into eight regions (octants). Substituents falling into certain octants make a predictable positive or negative contribution to the Cotton effect observed in the ORD or ECD spectrum around the n→π* transition (approx. 300 nm). vlabs.ac.in By determining the preferred conformation of the molecule and noting the position of the C1-methyl group and other atoms relative to the carbonyl, one can predict the sign of the Cotton effect for a given enantiomer. Comparing this prediction with the experimental spectrum allows for the assignment of the absolute configuration. slideshare.net

Furthermore, the intensity of the ECD signal is proportional to the concentration difference between the two enantiomers, making it a valuable tool for determining the enantiomeric excess (ee) of a sample.

Table 4: Application of the Octant Rule to Predict the Cotton Effect in this compound

| Enantiomer | Methyl Group Position (Assumed Conformation) | Predicted Octant Location | Predicted Sign of n→π* Cotton Effect |

|---|---|---|---|

| (1R)-1-Methyl-8-chloro-2-tetralone | Axial | Upper-Left Rear (+) | Positive |

| (1S)-1-Methyl-8-chloro-2-tetralone | Axial | Upper-Right Rear (-) | Negative |

| (1R)-1-Methyl-8-chloro-2-tetralone | Equatorial | Upper-Right Rear (-) | Negative |

| (1S)-1-Methyl-8-chloro-2-tetralone | Equatorial | Upper-Left Rear (+) | Positive |

Future Research Directions and Unexplored Areas

Development of Novel and Sustainable Synthetic Routes

Traditional syntheses of tetralone scaffolds, such as intramolecular Friedel-Crafts reactions, often require harsh conditions and stoichiometric reagents. semanticscholar.orgwikipedia.org Future research is geared towards developing more efficient, environmentally benign, and sustainable methods for the synthesis of complex targets like 1-Methyl-8-chloro-2-tetralone.

Key areas of development include:

Photoredox Catalysis : Visible-light-driven reactions represent a frontier in green chemistry. researchgate.net The use of organic dyes or metal complexes as photocatalysts can enable intramolecular arene alkylation or radical cascade cyclizations under exceptionally mild conditions. organic-chemistry.orgacs.org These methods avoid harsh acids and high temperatures, offering a more sustainable pathway to the tetralone core.

Metal-Free Cascade Reactions : Recent protocols have demonstrated the synthesis of tetralones via metal-free cascade reactions, such as reductive Friedel–Crafts alkylation/cyclization. rsc.org These processes often use simple, readily available reagents and offer high functional group tolerance and scalability.

Biocatalysis : The use of whole-cell biocatalysts or isolated enzymes offers a powerful approach for producing chiral tetralones with high enantioselectivity. researchgate.net For instance, microorganisms such as Lactobacillus paracasei can perform asymmetric reductions of the ketone moiety, providing access to optically active alcohol precursors that are valuable in synthesis. researchgate.netresearchgate.netnih.gov This approach aligns with green chemistry principles by operating in aqueous media under ambient conditions. taylorfrancis.com

Waste-Derived Catalysts : An emerging area of sustainable synthesis involves using catalysts derived from biological waste. For example, ash from pomegranate peels, which contains basic metal oxides, has been shown to effectively catalyze condensation reactions to form tetralone derivatives. researchgate.net This strategy transforms waste into a valuable resource, significantly improving the sustainability of the synthesis.

| Method | Typical Conditions | Advantages | Key Research Focus |

|---|---|---|---|

| Traditional Friedel-Crafts | Strong Lewis/Brønsted acids (e.g., AlCl₃, PPA), high temperature | Well-established, reliable for simple substrates | Improving substrate scope, reducing catalyst loading |

| Photoredox Catalysis | Visible light, photocatalyst (e.g., 4CzIPN, Ru(bpy)₃²⁺), room temperature | Mild conditions, high functional group tolerance, sustainable | Developing new, inexpensive organic photocatalysts |

| Biocatalysis | Whole cells or enzymes, aqueous media, ambient temperature | Excellent enantioselectivity, environmentally benign | Enzyme engineering for broader substrate scope and stability |

| Waste-Derived Catalysis | Catalyst from biomass ash, water or solvent-free | Extremely low cost, valorization of waste, sustainable | Characterizing active catalytic species, expanding reaction types |

Exploration of Underutilized Reactivity Modes

Beyond the synthesis of the core structure, future research will focus on novel methods for functionalizing the this compound scaffold. Exploring reactivity modes beyond standard enolate chemistry can unlock pathways to new and complex molecular architectures.

Radical-Mediated C-H Functionalization : The tetralone scaffold contains several C-H bonds that could be targeted for functionalization. Radical-mediated processes, such as 1,5-hydrogen atom transfer (HAT), can enable the selective functionalization of remote C(sp³)-H bonds, a challenging transformation with traditional methods. acs.org This allows for the introduction of new substituents at positions that are otherwise difficult to access.

Radical Cascade and Trifunctionalization Reactions : The alkene precursors to tetralones can be engaged in radical cascade reactions that build molecular complexity rapidly. acs.org Furthermore, radical trifunctionalization reactions, where a single starting material undergoes three distinct bond-forming events in one operation, represent a highly efficient strategy for derivatization. nih.govnih.gov Applying this logic could allow for the simultaneous introduction of three new functional groups onto a precursor of this compound.

Electrochemical Synthesis : Electrochemistry offers a reagent-free method for oxidation and reduction, providing a green alternative to conventional reagents. The α-tetralone motif can be elaborated using electrochemical methods; for example, an electrochemical reaction with methanol (B129727) as a C1 source has been used to synthesize spirolactones from α-tetralone derivatives. acs.orgresearchgate.net This underutilized activation mode could be applied to generate novel spirocyclic systems from this compound.

Advanced Computational Modeling for Predictive Synthesis

As synthetic targets become more complex, trial-and-error laboratory work is increasingly inefficient. Advanced computational modeling is poised to revolutionize synthetic chemistry by predicting reaction outcomes and guiding experimental design.

Mechanism Elucidation with DFT : Density Functional Theory (DFT) is a powerful tool for calculating the energies of transition states and intermediates, providing deep insight into reaction mechanisms. tandfonline.comnih.gov For novel reactions involving the this compound scaffold, DFT can be used to predict regioselectivity, stereoselectivity, and potential side reactions, thereby guiding the choice of reagents and conditions. researchgate.netresearchgate.netnih.gov

Machine Learning for Reaction Prediction : Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools in chemical synthesis. iscientific.org By training ML models on large datasets of known reactions, it is possible to predict the feasibility and potential yield of a proposed synthetic step. northwestern.edunih.gov For this compound, an ML model could predict the success of a novel cross-coupling reaction or identify the optimal catalyst from a large virtual library, dramatically accelerating the discovery of new derivatives. iscientific.orgflogen.org

Generative Models for Route Design : Beyond predicting single reactions, AI can be used to design entire multi-step synthetic routes. youtube.com These models can propose novel and non-intuitive pathways to complex targets, potentially identifying more efficient or sustainable routes than those conceived by human chemists.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. aurigeneservices.com This is particularly relevant for the synthesis of fine chemicals like this compound.

Enhanced Safety and Control : Many synthetic reactions, such as nitrations or hydrogenations, are highly exothermic and can be hazardous in large-scale batch reactors. materialsciencejournal.orgmdpi.com Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat dissipation, enabling such reactions to be performed safely under precise temperature control. mdpi.com

Scalability and Reproducibility : Flow chemistry allows for seamless scaling of production by simply running the system for a longer duration ("scaling out") rather than redesigning a larger reactor. This approach ensures high reproducibility between lab-scale synthesis and industrial production.

Fully Automated Synthesis : The ultimate goal is the integration of flow reactors into fully automated synthesis platforms. sigmaaldrich.com These systems combine AI-driven route design with robotic execution, enabling a "design-make-test" cycle that can operate with minimal human intervention. youtube.commerckmillipore.com Such a platform could rapidly synthesize a library of derivatives of this compound for screening in material science applications, accelerating the pace of discovery from months to days. nih.gov

Derivatization for Specialized Material Science Applications (non-biological)

While tetralones are well-explored in medicinal chemistry, their potential in non-biological material science is a largely unexplored frontier. The rigid, fused-ring structure of this compound makes it an attractive building block for novel functional materials.

Future research could focus on derivatization to create:

Polymer Monomers : The tetralone core can be functionalized with polymerizable groups (e.g., vinyl, acrylate, or epoxide moieties). The resulting polymers would be expected to have high thermal stability and specific mechanical properties due to the rigid bicyclic structure incorporated into the polymer backbone.

Liquid Crystals : By attaching long alkyl chains and polar groups at strategic positions on the tetralone scaffold, it may be possible to induce liquid crystalline phases. The inherent rigidity and shape of the molecule are key prerequisites for mesophase formation.

Organic Electronics and Sensors : The aromatic system of the tetralone can be extended through cross-coupling reactions to create larger conjugated systems. Such derivatives could be investigated for their properties as organic semiconductors, chromophores for dye-sensitized solar cells, or as fluorescent sensors for detecting specific analytes.

| Material Class | Required Derivatization | Potential Properties | Research Area |

|---|---|---|---|

| High-Performance Polymers | Addition of polymerizable groups (e.g., vinyl, styrenyl, diols) | High thermal stability, mechanical rigidity, specific refractive index | Specialty plastics, optical materials |

| Liquid Crystals | Attachment of mesogenic units and flexible alkyl chains | Thermotropic or lyotropic liquid crystalline behavior | Display technologies, smart materials |

| Organic Electronics | Extension of π-conjugation via cross-coupling reactions | Semiconducting or light-emitting properties | Organic field-effect transistors (OFETs), organic LEDs (OLEDs) |

| Fluorescent Sensors | Incorporation of fluorophores and specific binding sites | Changes in fluorescence upon binding to a target analyte | Chemical sensing, environmental monitoring |

Q & A

Basic Questions

Q. What spectroscopic and chromatographic methods are critical for confirming the molecular structure of 1-Methyl-8-chloro-2-tetralone?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify methyl, carbonyl, and chloro-substituted aromatic protons. Compare chemical shifts with structurally similar compounds (e.g., 5-Chloro-1-tetralone, δH 2.5–3.5 ppm for methyl groups) .

- Mass Spectrometry (MS) : Confirm molecular weight (expected ~194.6 g/mol with Cl substitution) via high-resolution MS. Reference PubChem entries for fragmentation patterns of chloro-tetralones .

- Infrared (IR) Spectroscopy : Identify carbonyl stretching frequencies (C=O ~1680–1720 cm) and C-Cl bonds (~550–850 cm) .

- Chromatographic Validation : Use HPLC or GC-MS with retention indices cross-referenced against standards .

Q. Which synthetic pathways are effective for introducing chlorine at the 8-position of 1-Methyl-2-tetralone?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Use Cl/FeCl or SOCl under anhydrous conditions. Optimize reaction time to avoid over-chlorination .

- Catalytic Chlorination : Employ PdCl or CuCl catalysts in polar aprotic solvents (e.g., DMF) to enhance regioselectivity at the 8-position .

- Retrosynthetic Planning : Leverage AI tools (e.g., Reaxys, Pistachio models) to predict feasible routes, prioritizing minimal steric hindrance .

Advanced Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during the chlorination of 1-Methyl-2-tetralone?

- Methodological Answer :

- Design of Experiments (DOE) : Systematically vary temperature (40–80°C), solvent polarity (e.g., toluene vs. DCM), and catalyst loading (0.5–5 mol%) to identify optimal parameters .

- Byproduct Analysis : Use LC-MS to detect di-chlorinated or oxidized side products. Adjust stoichiometry (e.g., Cl:substrate ratio ≤1:1) to suppress over-reactivity .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to terminate reactions at peak yield .

Q. What analytical approaches reconcile conflicting data on the thermodynamic stability of chloro-tetralone derivatives?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure melting points and enthalpy of fusion (ΔfusH). Compare with literature values (e.g., 5-Chloro-1-tetralone: ΔfusH ~15–20 kJ/mol) .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict thermodynamic stability, validating results against experimental DSC data .

- Database Cross-Referencing : Resolve discrepancies by cross-checking NIST, PubChem, and Reaxys entries for consistent reporting of physical properties .

Q. How can AI-powered synthesis planning tools improve the retrosynthetic analysis of this compound?

- Methodological Answer :